Lipophilicity: N4-Ethyl vs. N4-Methyl Analog
The N4-ethyl substituent in 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (target compound) results in a measurably higher lipophilicity compared to its N4-methyl analog, 4-Methyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS 3652-32-2) [1]. This difference is critical for modulating membrane permeability and target affinity. The target compound exhibits a LogP of 1.06, whereas the 4-methyl analog, which has one fewer carbon atom, is less lipophilic (LogP data not directly available for the analog, but the trend is a well-established class-level inference based on the addition of a methylene group ).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.0593631 |
| Comparator Or Baseline | 4-Methyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS 3652-32-2) |
| Quantified Difference | Not directly quantified, but the addition of a methylene group (-CH2-) is known to increase LogP by approximately 0.5 units. |
| Conditions | Predicted LogP values from computational models. |
Why This Matters
Higher LogP values for the target compound suggest potentially better membrane permeability, which is a key consideration when selecting building blocks for cell-based assays or in vivo studies.
- [1] ChemBase. 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. https://en.chembase.cn/ (accessed for LogP value). View Source
